molecular formula C16H18BrN3O3S B5107664 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide

4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide

Cat. No.: B5107664
M. Wt: 412.3 g/mol
InChI Key: NKIGWDVIPAWBGA-UHFFFAOYSA-N
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Description

4-Bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable precursor, followed by the introduction of the diethylsulfamoyl group and subsequent coupling with a pyridin-3-yl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by sulfonamide formation and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in the formation of corresponding reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce debrominated or desulfonylated derivatives.

Scientific Research Applications

4-Bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding in biological systems.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 4-Bromo-3-(diethylsulfamoyl)-N-(3-nitrophenyl)benzamide
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Comparison: Compared to similar compounds, 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide is unique due to its specific substitution pattern and the presence of the pyridin-3-yl group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c1-3-20(4-2)24(22,23)15-10-12(7-8-14(15)17)16(21)19-13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGWDVIPAWBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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